![molecular formula C12H14INO4 B3382539 3-[(Tert-butoxycarbonyl)amino]-5-iodobenzoic acid CAS No. 337973-06-5](/img/structure/B3382539.png)
3-[(Tert-butoxycarbonyl)amino]-5-iodobenzoic acid
Overview
Description
“3-[(Tert-butoxycarbonyl)amino]-5-iodobenzoic acid” is a chemical compound that is part of a collection of unique chemicals provided by Sigma-Aldrich . It is used by early discovery researchers . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular formula of “this compound” is C12H15O5N1 . The SMILES string representation is N(c1cc(cc(c1)C(=O)O)O)C(=O)OC©©C .Chemical Reactions Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Physical And Chemical Properties Analysis
The physical state of “this compound” at 20 degrees Celsius is solid . It has a molecular weight of 237.06 . It appears as a white to light yellow to light orange powder to crystal . and is soluble in methanol .Scientific Research Applications
Improved Synthesis Methods
- An improved synthesis method of related compounds from 3-aminobenzoic acid utilizing milder and selective conditions has been developed. This method demonstrates high selectivity and efficiency in producing compounds similar to 3-[(tert-butoxycarbonyl)amino]-5-iodobenzoic acid (Badland et al., 2010).
Catalysis and N-tert-Butoxycarbonylation
- Heteropoly acid H3PW12O40 is used as an efficient catalyst for N-tert-butoxycarbonylation of amines, which is a significant process in the production of N-Boc-protected amino acids, relevant to compounds like this compound (Heydari et al., 2007).
Unnatural Amino Acids and Peptide Synthesis
- The development of unnatural amino acids, which can mimic certain peptide strands, is relevant in the context of this compound. These compounds play a crucial role in peptide synthesis and can form hydrogen-bonded dimers, which is significant for structural and functional studies in biochemistry (Nowick et al., 2000).
Enzymatic Resolution in Amino Acid Synthesis
- The enzymatic approach in resolving racemic mixtures of amino acids, where tert-butoxycarbonyl (Boc) protection is used, highlights the importance of such protection groups in synthesizing specific enantiomers of amino acids. This has implications for compounds like this compound in stereoselective synthesis (Krishnamurthy et al., 2015).
Mechanism of Action
Safety and Hazards
This compound is classified as a combustible solid . It does not have a flash point . It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding ingestion and inhalation .
properties
IUPAC Name |
3-iodo-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO4/c1-12(2,3)18-11(17)14-9-5-7(10(15)16)4-8(13)6-9/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEAINLHQUJKAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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